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Compound of Interest

Compound Name: Durantoside Il

Cat. No.: B150017

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the analytical techniques used for the
structural characterization of Durantoside II, an iridoid glycoside. It includes protocols for
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with
expected data and analytical workflows.

Introduction

Durantoside Il is an iridoid glycoside that has been isolated from plants of the Verbenaceae
family, such as Duranta erecta.[1] Like many iridoid glycosides, it possesses a complex
stereochemical structure. The precise and unambiguous elucidation of this structure is critical
for understanding its chemical properties and potential biological activities. High-resolution
analytical techniques such as multi-dimensional NMR and tandem mass spectrometry are
indispensable tools for this purpose. This application note outlines the comprehensive
analytical strategy for isolating and characterizing Durantoside II.

Chemical Structure of Durantoside II:
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e Molecular Formula: C27H34014[1]
o Molecular Weight: 582.56 g/mol [1]

o |[UPAC Name: methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-
2-enoylloxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxy-
1,5,6,7a-tetrahydrocyclopentalc]pyran-4-carboxylate[1]

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de
novo structural elucidation of natural products. A combination of 1D (*H, 13C) and 2D (COSY,
HSQC, HMBC, NOESY) experiments is required to assign all proton and carbon signals and to
determine the stereochemistry.

Note: While the structure of Durantoside Il was confirmed by NMR, specific, published
chemical shift and coupling constant data were not available in the reviewed literature. The
following tables are presented as a template to guide the user in assigning their own
experimentally-derived data based on the known structure.
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1H NMR Data

The *H NMR spectrum provides information on the chemical environment of all protons in the

molecule. Key expected signals include the anomeric proton of the glucose unit, olefinic

protons of the iridoid core and the p-methoxycinnamoyl group, and various methine and

methylene protons.

Table 1: Expected *H NMR Signal Assignments for Durantoside Il (in CD3sOD, 400 MHz)

Expected
Expected . . .
Atom No. o Chemical Shift J (Hz) Assignment
Multiplicity
Range (ppm)

1 d 5.,5-6.0 n.d. Iridoid core
Iridoid core

3 d 75-8.0 n.d. o
(olefinic)

5 m 25-3.0 n.d. Iridoid core

6 m 5.0-55 n.d. Iridoid core

9 m 20-25 n.d. Iridoid core

10 (CHs) S 12-15 - Iridoid core

11 (COOCHS5) s 3.6-38 - Methyl ester
Glucose

1 d 45-5.0 ~8 )
(anomeric)

2'-6' m 3.2-4.0 n.d. Glucose moiety
Cinnamate

2" d 6.2-6.6 ~16 .
(olefinic)
Cinnamate

3" d 75-7.8 ~16 o
(olefinic)

5", 9" d 7.4-7.7 ~9 Aromatic

6", 8' d 6.8-7.1 ~9 Aromatic

7" (OCHs) S 3.7-3.9 - Methoxy group
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(n.d. = not determined from available literature)

13C NMR Data

The 3C NMR spectrum, often acquired with proton decoupling, shows a single peak for each
unique carbon atom, providing a carbon count and information about the functional groups
present (e.g., carbonyls, olefinic carbons, oxygenated carbons).

Table 2: Expected 13C NMR Signal Assignments for Durantoside Il (in CDsOD, 100 MHz)
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Expected Chemical Shift

Atom No. Range (ppm) Assignment

1 95 - 100 Iridoid (acetal)

3 150 - 155 Iridoid (olefinic)

4 110-115 Iridoid (olefinic)

5 35-45 Iridoid

6 75 -85 Iridoid

7 80-90 Iridoid (quaternary)
8 45 - 55 Iridoid

9 40 - 50 Iridoid

10 (CHs) 20- 25 Iridoid

11 (COOCHs3)

165 - 175 (C=0), 50-55
(OCHs3)

Methyl ester

1 98 - 103 Glucose (anomeric)
2 73-78 Glucose

3 75 - 80 Glucose

4 70-75 Glucose

5' 75-80 Glucose

6' 60 - 65 Glucose

1" (C=0) 165 - 170 Cinnamate ester

2" 115- 120 Cinnamate (olefinic)
3" 145 - 150 Cinnamate (olefinic)
4" 125-130 Aromatic (quaternary)
5", 9" 130 - 135 Aromatic

6", 8 115-120 Aromatic
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Expected Chemical Shift .
Atom No. Assighment

Range (ppm)

7" 160 - 165 (C-0), 55-60 (OCHs)  Methoxy group

(Specific shifts n.d. = not determined from available literature)

2D NMR Correlation Data

2D NMR experiments are essential for assembling the molecular structure by identifying
through-bond and through-space correlations.

Table 3: Key Expected 2D NMR Correlations for Structural Elucidation
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Expected Key Correlations

Experiment Purpose :
for Durantoside Il
- Correlation between H-1
and H-9. - Correlations
within the glucose spin
Identifies proton-proton system (H-1' through H-6').
COSsYy (*H-*H) couplings, typically - Correlation between
over 2-3 bonds. olefinic H-2" and H-3". -

Correlations between
aromatic protons H-5"/H-6"
and H-8"/H-9".

_ -H-1to C-1-H-3t0 C-3 - H-1'
Correlates protons directly to )
HSQC ] to C-1' - OCHs protons to their
their attached carbons (1JCH). )
respective carbons.

- H-1' (glucose) to C-1 (iridoid)
to confirm the glycosidic
linkage. - H-6 (iridoid) to C-1"

(cinnamate carbonyl) to

Shows long-range (2-3 bond)
correlations between protons

HMBC and carbons. Crucial for ] ]
confirm the ester linkage. - H-

10 (CHs) to C-7, C-8, and C-9.
- H-3" (olefinic) to aromatic
carbons C-4", C-5", C-9".

connecting molecular

fragments.

| NOESY | Identifies protons that are close in space (<5 A), revealing stereochemical
relationships. | - Correlation between H-1 and H-9 to confirm cis-fusion of the rings. -
Correlations between H-5 and H-9. - Correlations between the iridoid core protons (e.g., H-6)
and the glucose protons to define the orientation around the glycosidic bond. |

Mass Spectrometry Analysis

Electrospray lonization (ESI) mass spectrometry is ideal for analyzing polar, non-volatile
compounds like iridoid glycosides. High-resolution MS (e.g., Q-TOF) confirms the elemental
composition, while tandem MS (MS/MS) provides structural information through controlled
fragmentation.
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Expected Mass Spectra and Fragmentation

The analysis of Durantoside Il in positive ion mode is expected to yield protonated ([M+H]*)

and sodiated ([M+Na]*) adducts. The fragmentation pattern is predictable based on the

behavior of similar glycosides.

Table 4: Predicted ESI-MS and MS/MS Data for Durantoside Il

Fragmentation

m/z (Predicted) lon Formula lon Type
Pathway
583.19 [C27H35014]* [M+H]*+ Molecular lon
605.18 [C27H34014Na]* [M+Na]* Molecular lon Adduct
Neutral loss of the
421.13 [C21H2100]* [M+H - 162]* glucose moiety
(CsH1005)
Subsequent loss of
403.12 [C21H100s]* [M+H - 162 - 18]* H20 from the
aglycone
Loss of the p-
methoxycinnamoyl
245.07 [C11H1306]* [Aglycone - C10HsO2]*
group from the
aglycone
[ Fragment
177.05 [C10H00s]* P corresponding to the

methoxycinnamoyl]*

acyl group

| 163.06 | [CeH110s5]* | [Glucose - H20+H]* | Fragment from the glucose unit |

Experimental Protocols

Sample Preparation

o For NMR: Dissolve ~5-10 mg of purified Durantoside Il in ~0.6 mL of deuterated methanol
(CDsOD) or deuterated dimethyl sulfoxide (DMSO-ds). Transfer the solution to a 5 mm NMR
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tube. Ensure the sample is fully dissolved to avoid line broadening.

For MS: Prepare a stock solution of Durantoside Il in HPLC-grade methanol or acetonitrile
at 1 mg/mL. For direct infusion analysis, dilute the stock solution to 1-10 pg/mL using a
mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

NMR Spectroscopy Protocol

Instrument: Bruker Avance Ill HD 500 MHz spectrometer (or equivalent) equipped with a
cryoprobe.

Software: TopSpin 3.x or higher.
Temperature: 298 K.

IH NMR:

o Pulse Program: zg30

o Acquisition Parameters: 32 scans, spectral width of 12 ppm, acquisition time of 2.7 s,
relaxation delay of 2.0 s.

13C NMR:

o Pulse Program: zgpg30

o Acquisition Parameters: 1024 scans, spectral width of 240 ppm, proton-decoupled.
gCosY:

o Pulse Program: cosygpgf

o Acquisition Parameters: 256 increments in F1, 2 scans per increment.

gHSQCAD:

o Pulse Program: hsqcedetgpsisp2.3
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o Acquisition Parameters: Optimized for 1JCH of 145 Hz, 256 increments in F1, 4 scans per
increment.

e gHMBCAD:
o Pulse Program: hmbcgpndqgf

o Acquisition Parameters: Optimized for long-range coupling of 8 Hz, 256 increments in F1,
8 scans per increment.

 NOESY:
o Pulse Program: noesygpph

o Acquisition Parameters: Mixing time of 500-800 ms, 256 increments in F1, 16 scans per
increment.

o Data Processing: Apply appropriate window functions (e.g., exponential for 1D, sine-bell for
2D), Fourier transform, phase, and baseline correct all spectra.

Mass Spectrometry Protocol

e Instrument: Agilent 6545 Q-TOF LC/MS system (or equivalent) with a Dual AJS ESI source.
o Software: MassHunter Workstation.

« lonization Mode: Positive ESI.

 Infusion Parameters:

o Flow Rate: 5 pL/min.

[¢]

Gas Temp: 300 °C.

[¢]

Drying Gas: 8 L/min.

[e]

Nebulizer: 35 psig.

o

Capillary Voltage: 3500 V.
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e MS Acquisition (Full Scan):
o Mass Range: 100-1000 m/z.
o Acquisition Rate: 2 spectra/s.
e MS/MS Acquisition (Tandem MS):

o Precursor lon Selection: Isolate the [M+H]* ion (m/z 583.19) and/or the [M+Na]* ion (m/z
605.18).

o Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation
and observe key daughter ions.

o Collision Gas: Nitrogen.

o Data Analysis: Process spectra to identify the accurate mass of the parent ion and major
fragments. Compare the observed mass with the theoretical mass to confirm the elemental
composition.

Visualized Workflows
Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps involved in confirming the structure of
Durantoside II.

MS Analysis NMR Analysis
High-Res MS 1D *H NMR 1D ©C NMR 2D HSQC 2D cosy 2D HMBC 2D NOESY Final Structure
(Molecular Formula) (Proton Count & Type) (Carbon Count & Type) (1J C-H Links) (H-H Spin Systems) (Connect Fragments) (Stereocl hemistry) Durantoside Il

Tandem MS/MS
(Fragmentation Pattern)
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Caption: Logical workflow for the structural elucidation of Durantoside II.

Experimental Analysis Workflow

This diagram outlines the practical process from sample acquisition to final data analysis.

Plant Material
(e.g., Duranta erecta)

Extraction &
Crude Fractionation

Purification
(HPLC / CC)

R Data MS & MS/MS Data
D & 2D Acquisition

Data Interpretation

NMR Spectral Processing MS Data Analysis
& Assignment & Fragmentation 1D

Structure Elucidation
& Verification
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Caption: Experimental workflow from sample purification to analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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